N-(2-ethoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
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Overview
Description
N-(2-ethoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as EPO or EPO-P and is a derivative of oxadiazole, which is a heterocyclic ring system containing nitrogen and oxygen atoms. EPO-P is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
EPO-P has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, EPO-P has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, EPO-P has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, EPO-P has been used as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of EPO-P is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. EPO-P has also been shown to inhibit the production of nitric oxide, a molecule that is involved in the regulation of blood pressure and inflammation.
Biochemical and Physiological Effects
EPO-P has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, EPO-P has been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of EPO-P is its ability to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of EPO-P is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of EPO-P. One direction is the development of new drugs based on the structure of EPO-P for the treatment of pain and inflammation. Another direction is the synthesis of new materials and polymers based on the structure of EPO-P for various applications. Finally, further studies are needed to fully understand the mechanism of action of EPO-P and its potential applications in various fields of science.
Conclusion
In conclusion, N-(2-ethoxyphenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Further studies are needed to fully understand the mechanism of action of EPO-P and its potential applications in various fields of science.
Synthesis Methods
The synthesis of EPO-P involves the reaction of 2-ethoxybenzoyl chloride with p-tolyl hydrazine in the presence of triethylamine to form 2-ethoxy-N'-p-tolylbenzohydrazide. This intermediate is then reacted with ethyl bromoacetate to form N-(2-ethoxyphenyl)-3-(p-tolyl)-1,2,4-oxadiazol-5-amine, which is subsequently reacted with acetic anhydride to form EPO-P.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-25-17-7-5-4-6-16(17)21-18(24)12-13-19-22-20(23-26-19)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFROLBQZCKQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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